molecular formula C10H13BrO B6230563 {[(1-bromopropan-2-yl)oxy]methyl}benzene CAS No. 135364-12-4

{[(1-bromopropan-2-yl)oxy]methyl}benzene

Cat. No. B6230563
CAS RN: 135364-12-4
M. Wt: 229.1
InChI Key:
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Description

{[(1-bromopropan-2-yl)oxy]methyl}benzene, also known as 1-bromo-2-propanol-benzene, is an organic compound composed of benzene and a bromopropanol. It is a colourless liquid with a sweet, aromatic odour. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent in the production of perfumes and fragrances.

Scientific Research Applications

{[(1-bromopropan-2-yl)oxy]methyl}benzeneopanol-benzene is an important intermediate in the synthesis of a variety of organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of fragrances and perfumes. In addition, {[(1-bromopropan-2-yl)oxy]methyl}benzeneopanol-benzene has been used in the synthesis of a number of heterocyclic compounds, such as quinolines, indoles, and thiophenes.

Mechanism of Action

The mechanism of action of {[(1-bromopropan-2-yl)oxy]methyl}benzeneopanol-benzene is not completely understood. However, it is believed to act as a nucleophilic reagent, meaning that it can react with electron-rich substrates. It is also believed to act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of {[(1-bromopropan-2-yl)oxy]methyl}benzeneopanol-benzene are not well understood. In general, it is believed to be non-toxic and non-irritating. However, it is important to note that it is a flammable liquid and should be handled with care.

Advantages and Limitations for Lab Experiments

{[(1-bromopropan-2-yl)oxy]methyl}benzeneopanol-benzene has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. It is also easy to handle and store. However, it is important to note that it is a flammable liquid and should be handled with care. In addition, it has a relatively low boiling point and can easily evaporate, making it unsuitable for some experiments.

Future Directions

{[(1-bromopropan-2-yl)oxy]methyl}benzeneopanol-benzene has a wide range of potential applications in the synthesis of organic compounds. It could be used to synthesize new pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of a variety of fragrances and perfumes. In addition, it could be used in the synthesis of a number of heterocyclic compounds, such as quinolines, indoles, and thiophenes. Finally, further research could be done to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of {[(1-bromopropan-2-yl)oxy]methyl}benzeneopanol-benzene can be achieved through two different methods. The first method involves the reaction of benzene and bromopropanol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction proceeds through a series of steps, beginning with the formation of a bromonium ion, followed by the addition of a proton, and ending with the elimination of a proton to form the desired product. The second method involves the reaction of benzene and bromopropanol in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction is similar to the first method, but the proton is added before the formation of the bromonium ion.

properties

{ "Design of the Synthesis Pathway": "The synthesis of '{[(1-bromopropan-2-yl)oxy]methyl}benzene' can be achieved through a multi-step reaction pathway involving the protection of a hydroxyl group, bromination, and substitution reactions.", "Starting Materials": [ "Benzene", "2-Propanol", "Sodium hydroxide", "Hydrogen bromide", "Sulfuric acid", "Sodium sulfate", "Methanol", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of hydroxyl group", "Add 2-propanol to benzene in the presence of sulfuric acid to form benzene-2-propanol.", "Add sodium hydroxide to the mixture to deprotonate the hydroxyl group.", "Add methyl chloride to the mixture to protect the hydroxyl group, forming benzene-2-propanol methyl ether.", "Step 2: Bromination", "Add hydrogen bromide to benzene-2-propanol methyl ether to form 1-bromobenzene-2-propanol methyl ether.", "Add sulfuric acid to the mixture to catalyze the reaction.", "Step 3: Substitution", "Add sodium bicarbonate to the mixture to neutralize the acid.", "Add sodium hydroxide to the mixture to deprotonate the bromine atom.", "Add 1-bromopropane to the mixture to substitute the bromine atom, forming '{[(1-bromopropan-2-yl)oxy]methyl}benzene'.", "Extract the product with methanol and dry with sodium sulfate." ] }

CAS RN

135364-12-4

Product Name

{[(1-bromopropan-2-yl)oxy]methyl}benzene

Molecular Formula

C10H13BrO

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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